molecular formula C10H13N3O2 B1337114 4-(4-Hydrazinobenzyl)-2-oxazolidinone CAS No. 171550-12-2

4-(4-Hydrazinobenzyl)-2-oxazolidinone

Cat. No.: B1337114
CAS No.: 171550-12-2
M. Wt: 207.23 g/mol
InChI Key: RLXBEGPKQKEJBN-UHFFFAOYSA-N
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Description

4-(4-Hydrazinobenzyl)-2-oxazolidinone is an organic compound with a unique structure that includes a hydrazine group attached to a benzyl group, which is further connected to an oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hydrazinobenzyl)-2-oxazolidinone typically involves the reaction of 4-hydrazinobenzoic acid with an appropriate oxazolidinone precursor. One common method involves the use of N,N-dimethylamino butyraldehyde diethyl acetal as a reagent under controlled pH conditions to ensure the desired purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and pH, to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydrazinobenzyl)-2-oxazolidinone can undergo various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azo compounds, while reduction can produce hydrazine derivatives. Substitution reactions can lead to various substituted benzyl or oxazolidinone derivatives.

Scientific Research Applications

4-(4-Hydrazinobenzyl)-2-oxazolidinone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydrazinobenzoic acid
  • 4-Hydroxybenzyl alcohol derivatives
  • Agaritine

Uniqueness

4-(4-Hydrazinobenzyl)-2-oxazolidinone is unique due to its combination of a hydrazine group and an oxazolidinone ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-[(4-hydrazinylphenyl)methyl]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c11-13-8-3-1-7(2-4-8)5-9-6-15-10(14)12-9/h1-4,9,13H,5-6,11H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXBEGPKQKEJBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)O1)CC2=CC=C(C=C2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50938001
Record name 4-[(4-Hydrazinylphenyl)methyl]-4,5-dihydro-1,3-oxazol-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50938001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171550-12-2
Record name 4-[(4-Hydrazinylphenyl)methyl]-4,5-dihydro-1,3-oxazol-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50938001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Customer
Q & A

Q1: What is the significance of 4-(4-Hydrazinobenzyl)-2-oxazolidinone in pharmaceutical chemistry?

A1: this compound is not a pharmaceutical itself but serves as a crucial intermediate in synthesizing Zolmitriptan. Zolmitriptan is a drug used to treat migraine headaches. The provided research papers [, ] outline efficient methods for synthesizing this intermediate, ultimately leading to Zolmitriptan.

Q2: How is this compound converted to Zolmitriptan according to the research?

A2: The research paper describing Zolmitriptan synthesis [] details that this compound reacts with 4-(N,N-dimethyl)-amino-dibutyl acetal to yield Zolmitriptan. This final step highlights the importance of this specific intermediate in achieving the desired final product.

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